

An In-Depth Guide to the Spectroscopic Properties of Solvent Violet 13

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B083482

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Solvent Violet 13** (C.I. 60725), a synthetic anthraquinone dye. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles and practical aspects of Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this compound. Herein, we explore the structural basis for its vibrant bluish-violet color and provide detailed methodologies for its characterization.

Introduction: The Chemical and Spectroscopic Identity of Solvent Violet 13

Solvent Violet 13, chemically known as 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione, is a prominent member of the anthraquinone dye family.^[1] Its molecular structure, characterized by a planar tricyclic aromatic system with conjugated double bonds, is the primary determinant of its distinct spectroscopic properties.^[2] This dye is notable for its insolubility in water but good solubility in various organic solvents such as acetone, toluene, and benzene, making it suitable for a wide range of industrial applications, including the coloration of plastics, resins, and hydrocarbon-based products.^{[1][2]}

The core of its chromophore lies in the substituted anthraquinone skeleton. The interaction of light with the extended π -electron system of this molecule gives rise to its characteristic absorption in the visible region of the electromagnetic spectrum, resulting in its intense color. Understanding the nuances of its UV-Vis absorption and the precise arrangement of its atoms

through NMR spectroscopy is crucial for its application, quality control, and the development of new materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For **Solvent Violet 13**, the absorption of UV and visible light promotes electrons from their ground state to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the dye.

The Structural Origins of Color in Solvent Violet 13

The UV-Vis spectrum of anthraquinone dyes is typically characterized by two main types of electronic transitions:

- $\pi \rightarrow \pi^*$ Transitions: These are high-intensity absorption bands, usually located in the UV region, which arise from the excitation of electrons within the aromatic π -system.
- $n \rightarrow \pi^*$ Transitions: These are lower-intensity bands that can extend into the visible region. They result from the excitation of non-bonding electrons, primarily from the oxygen atoms of the carbonyl groups.

The presence of auxochromic groups (color-enhancing substituents) on the anthraquinone core significantly influences the absorption spectrum. In **Solvent Violet 13**, the electron-donating hydroxyl (-OH) and p-tolylamino (-NH-C₆H₄-CH₃) groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands, pushing them into the visible region and giving the dye its characteristic violet hue.^[3]

Quantitative UV-Vis Data

The wavelength of maximum absorbance (λ_{max}) is a key parameter obtained from a UV-Vis spectrum. For **Solvent Violet 13**, the λ_{max} is solvent-dependent, a phenomenon known as solvatochromism. This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. While comprehensive data across a wide range of solvents is not readily available in published literature, the λ_{max} in toluene has been reported.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Toluene	581.0 - 585.0	Data not available
Dichloromethane	Not Reported	Data not available
Acetone	Not Reported	Data not available

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis using the Beer-Lambert Law. Experimental determination of this value in the solvent of interest is highly recommended for accurate concentration measurements.[\[2\]](#)

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of **Solvent Violet 13**.

Objective: To determine the λ_{max} and obtain the absorption spectrum of **Solvent Violet 13** in a selected solvent.

Materials and Apparatus:

- **Solvent Violet 13**
- UV-grade solvent (e.g., toluene, dichloromethane, or acetone)
- Analytical balance
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation:

- Accurately weigh a small amount of **Solvent Violet 13** (e.g., 1-5 mg).
- Dissolve the weighed sample in a known volume of the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10^{-4} to 10^{-5} M).

• Preparation of Dilutions:

- From the stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert law.

• Instrument Setup and Blank Measurement:

- Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
- Set the desired wavelength range for the scan (e.g., 300-800 nm).
- Fill a clean quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in both the sample and reference holders to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

• Sample Measurement:

- Empty the sample cuvette and rinse it a few times with the diluted sample solution.
- Fill the cuvette with the sample solution and place it in the sample holder.
- Record the absorption spectrum.

• Data Analysis:

- Identify the wavelength at which the maximum absorbance occurs (λ_{max}).
- If molar absorptivity (ϵ) is to be calculated, use the Beer-Lambert equation: $A = \epsilon cl$, where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Workflow for UV-Vis Analysis:

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of **Solvent Violet 13**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Interpreting the NMR Spectra of Solvent Violet 13

The NMR spectra of **Solvent Violet 13** provide a detailed map of its carbon-hydrogen framework. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms and the aromatic system.

While a fully assigned and published ¹H and ¹³C NMR spectrum for **Solvent Violet 13** is not readily available in the public domain, we can predict the expected signals based on its structure and data from similar anthraquinone derivatives.

Expected ¹H NMR Signals:

- **Aromatic Protons:** Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted benzene ring of the anthraquinone core will likely appear as multiplets. The protons on the p-toluidine ring will show a characteristic AA'BB' system (two doublets). The protons on the substituted ring of the anthraquinone core will also appear as distinct signals.

- Hydroxyl Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. This is due to hydrogen bonding.
- Amine Proton: A broad singlet, also variable in its chemical shift.
- Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group on the p-toluidine ring, typically appearing in the upfield region (around δ 2.0-2.5 ppm).

Expected ^{13}C NMR Signals:

- Carbonyl Carbons: Two signals in the downfield region (typically δ 180-190 ppm) corresponding to the two non-equivalent carbonyl carbons.
- Aromatic Carbons: A number of signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (-OH, -NHR). Carbons bearing these substituents will be significantly shifted.
- Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm) for the methyl carbon of the p-tolyl group.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of **Solvent Violet 13**.

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for the structural elucidation of **Solvent Violet 13**.

Materials and Apparatus:

- **Solvent Violet 13**
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d_6)
- High-quality 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

- Pipettes and a filter

Procedure:

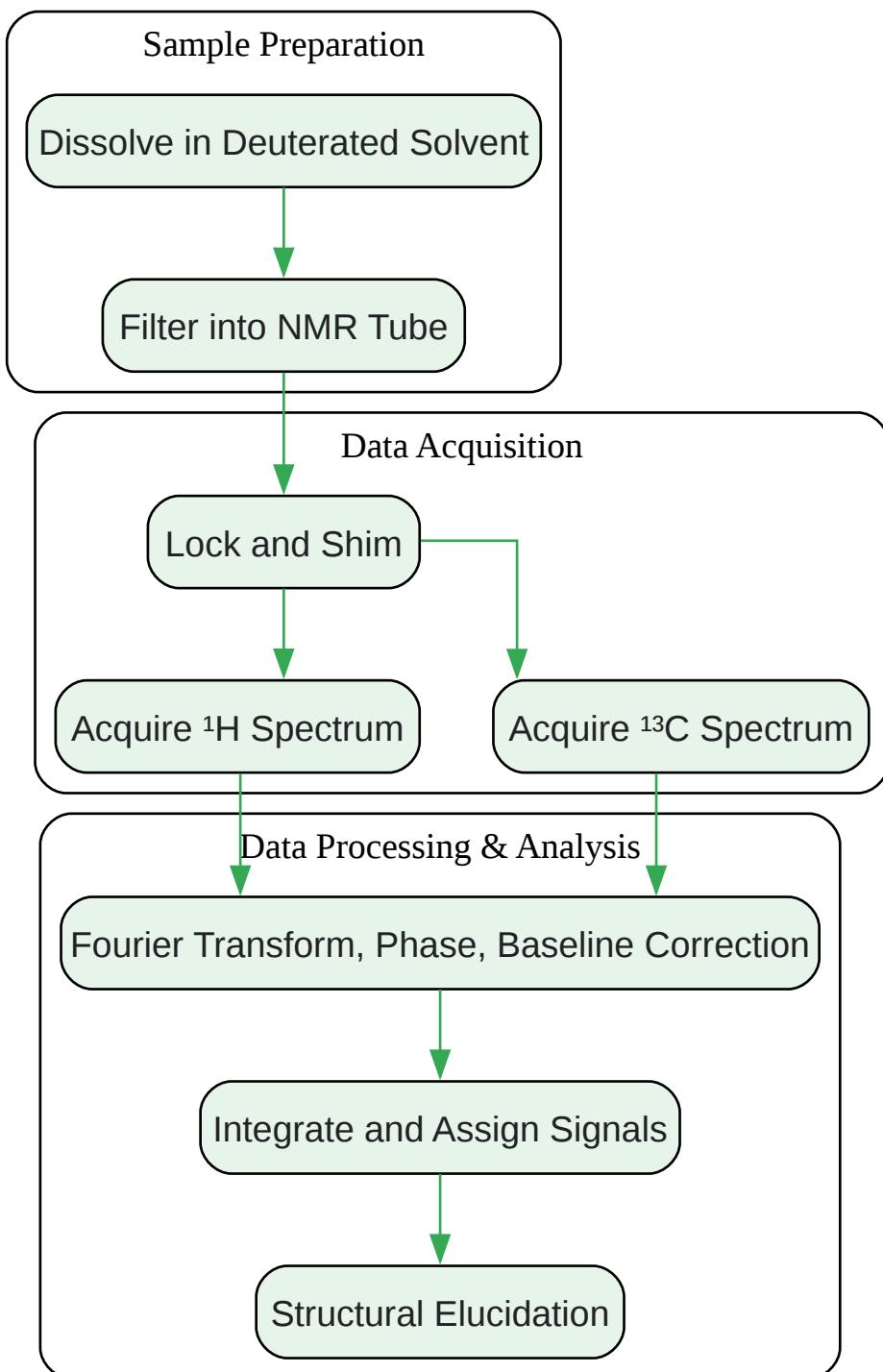
- Sample Preparation:

- Dissolve approximately 5-10 mg of **Solvent Violet 13** for ^1H NMR (or 20-50 mg for ^{13}C NMR) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- Ensure the sample is completely dissolved. Gentle warming or sonication may be necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

- Data Acquisition:


- Acquire the ^1H NMR spectrum. A standard single-pulse experiment is usually sufficient.
- Acquire the ^{13}C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.

- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- For ^1H NMR, integrate the signals to determine the relative ratios of the different types of protons.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for NMR Analysis:

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the NMR spectroscopic analysis of **Solvent Violet 13**.

Conclusion: A Spectroscopic Fingerprint

The spectroscopic data of **Solvent Violet 13**, derived from UV-Vis and NMR techniques, provides a unique "fingerprint" of the molecule. The UV-Vis spectrum explains its vibrant color through electronic transitions within its extended conjugated system, which is highly sensitive to the molecular environment. NMR spectroscopy, in turn, offers a detailed blueprint of its atomic connectivity, confirming the identity and purity of the compound. While a complete public dataset of its spectroscopic parameters is still somewhat limited, this guide provides the foundational knowledge and robust experimental protocols necessary for researchers to confidently characterize **Solvent Violet 13** and similar anthraquinone dyes. Further investigations to populate the spectroscopic database for this and other commercially important dyes would be a valuable contribution to the scientific community.

References

- Wikipedia. **Solvent Violet 13**. [\[Link\]](#)
- HSE Consultation Hub. MCL Report for: 1-hydroxy-4-(p- toluidino)anthraquinone (**Solvent Violet 13**). [\[Link\]](#)
- PubChem. **Solvent Violet 13**. [\[Link\]](#)
- Xcolor Pigment. **Solvent violet 13**|CAS NO.81-48-1. [\[Link\]](#)
- Journal of the Chemical Society B: Physical Organic. The ultraviolet and visible absorption spectra of some polysubstituted 1,4-naphthaquinones and 9,10-anthraquinones. [\[Link\]](#)
- PubMed Central. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [\[Link\]](#)
- ResearchGate.
- Semantic Scholar.
- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [\[Link\]](#)
- AWS. Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). [\[Link\]](#)
- PubMed Central. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [\[Link\]](#)
- PubMed Central.
- ResearchGate. The UV-Vis spectra of anthraquinone intermediates and polymeric dyes: (a) intermediate I and polymeric dye-1; (b) intermediate II and polymeric dye-2; (c) intermediate III and polymeric dye-3; (d)
- ResearchGate. Substitution effects on the visible spectra of 1,4-diNPh-9,10-anthraquinones. [\[Link\]](#)
- SciSpace. **Solvent Violet 13**. [\[Link\]](#)

- MDPI. Quantitative ^1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from *Rubia tinctorum* L. Roots and Rhizomes. [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ^1H NMR Chemical Shifts. [\[Link\]](#)
- SpectraBase. Anthraquinone - Optional[^{13}C NMR] - Chemical Shifts. [\[Link\]](#)
- PEARL.
- ResearchGate. ^1H NMR chemical shifts and coupling constants of selected model compounds. [\[Link\]](#)
- PubMed Central.
- JACS. Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-Depth Guide to the Spectroscopic Properties of Solvent Violet 13]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083482#spectroscopic-data-for-solvent-violet-13-uv-vis-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com